tert-butyl N-[acetyl(ethyl)amino]carbamate
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Overview
Description
tert-Butyl N-[acetyl(ethyl)amino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[acetyl(ethyl)amino]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine (NEt3) and pyridine. The reaction can be performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction typically produces amines .
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl N-[acetyl(ethyl)amino]carbamate is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptides and other biomolecules. Its stability and ease of removal make it ideal for protecting amine groups during multi-step synthesis .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It helps in the selective protection and deprotection of functional groups during drug synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-[acetyl(ethyl)amino]carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The Boc group acts as a protecting group, preventing unwanted reactions at the amine site .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(6-aminohexyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Uniqueness: tert-Butyl N-[acetyl(ethyl)amino]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Properties
Molecular Formula |
C9H18N2O3 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl N-[acetyl(ethyl)amino]carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-6-11(7(2)12)10-8(13)14-9(3,4)5/h6H2,1-5H3,(H,10,13) |
InChI Key |
RICGNIOZWZZXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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